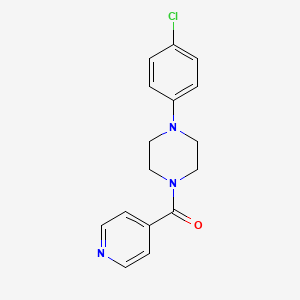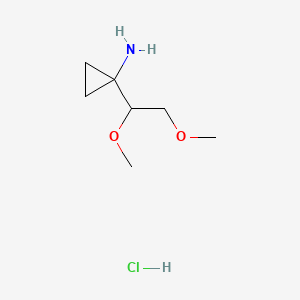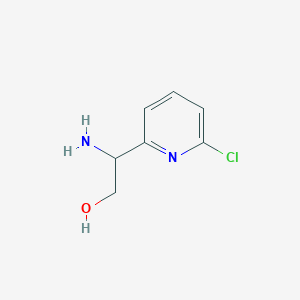
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a methylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 2-methylpropanoic acid with N-methylamine, followed by the introduction of the Cbz group using benzyl chloroformate. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the Cbz-protected amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the Cbz group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted derivatives with different protecting groups.
Applications De Recherche Scientifique
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes. The Cbz group can act as a protecting group, allowing the compound to selectively interact with active sites of enzymes, thereby inhibiting their activity. The methylamino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid
- N-Benzyloxycarbonyl aspartic acid methyl ester
Uniqueness
3-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid is unique due to the presence of both a methylamino group and a benzyloxycarbonyl group, which confer distinct chemical reactivity and biological activity. Its structural features allow for selective interactions with enzymes and other biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-methyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)16)8-14(2)13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
Clé InChI |
AGNRTNGLCWGXSB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)







![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)

![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
